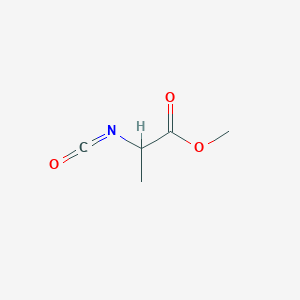
Methyl 2-isocyanatopropanoate
Übersicht
Beschreibung
Methyl 2-isocyanatopropanoate is an organic compound with the molecular formula C5H7NO3. It is known for its reactivity and versatility, making it valuable in various scientific and industrial applications. This compound contains an isocyanate group, which is highly reactive and can participate in a variety of chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-isocyanatopropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromopropanoate with potassium cyanate under controlled conditions. The reaction typically requires a solvent such as acetone and is conducted at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-isocyanatopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Addition Reactions: The compound can participate in addition reactions with alcohols to form carbamates.
Polymerization: The isocyanate group can react with polyols to form polyurethanes.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form ureas.
Alcohols: Used in addition reactions to form carbamates.
Polyols: Used in polymerization reactions to form polyurethanes.
Major Products Formed:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Polyurethanes: Formed from reactions with polyols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-isocyanatopropanoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as a building block in the synthesis of various organic compounds.
Polymer Chemistry: Used in the production of polyurethanes and other polymers.
Pharmaceutical Development: Used in the synthesis of pharmaceutical intermediates and active ingredients.
Wirkmechanismus
The mechanism of action of methyl 2-isocyanatopropanoate involves the reactivity of the isocyanate group. This group can react with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates, respectively. The isocyanate group can also participate in polymerization reactions with polyols to form polyurethanes .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-isocyanatopropanoate can be compared with other isocyanate compounds such as:
Methyl isocyanate: Known for its high reactivity and use in the production of pesticides.
Hexamethylene diisocyanate: Used in the production of polyurethanes and coatings.
Toluene diisocyanate: Widely used in the production of flexible foams and coatings.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
methyl 2-isocyanatopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYILYULSVKLHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














